Triazolopyrimidines are a class of heterocyclic compounds that have attracted significant attention due to their diverse range of biological activities. The compound 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its derivatives have been extensively studied for their potential applications in various fields, including anticancer, antimicrobial, cardiovascular, and antiallergy activities. This comprehensive analysis will delve into the mechanism of
The synthesis of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. The following method outlines the synthesis:
The chemical reactions involving 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine primarily focus on its interactions as a precursor in synthesizing other biologically active compounds. Notably:
The mechanism of action for compounds like 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine often relates to their ability to interact with biological targets such as enzymes or receptors involved in disease processes. While specific mechanisms for this compound are less documented, triazolopyrimidine derivatives generally exhibit:
These actions make them promising candidates for therapeutic applications against various diseases .
The physical and chemical properties of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include:
These properties influence its handling and application in laboratory settings .
The primary applications of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine are centered around its use in drug discovery and development:
The compound 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 113967-74-1) features a fused bicyclic scaffold comprising a 1,2,4-triazole ring condensed with a pyrimidine ring. Its molecular formula is C₆H₇N₅S, with a molecular weight of 181.22 g·mol⁻¹ . The methylthio (-SCH₃) group occupies position 2, while the amino (-NH₂) group is at position 7 (Figure 1). This substitution pattern significantly influences electronic distribution and supramolecular interactions. Key bond lengths include:
Table 1: Atomic Connectivity and Bonding
Atom Pair | Bond Length (Å) | Bond Type |
---|---|---|
N1–C2 | 1.33 | Single |
C2–S | 1.68 | Single |
C7–N | 1.35 | Single (amino) |
Triazole ring | 1.31–1.38 | Delocalized |
The triazolopyrimidine core exhibits tautomeric equilibria and electronic delocalization. The amino group at C7 participates in tautomerism, potentially adopting an imino form (NH), though crystallographic studies confirm the amino tautomer predominates in solid state [5]. The fused ring system shows reduced aromaticity compared to purines due to bond length alternation:
Table 2: Bond Lengths Indicating Delocalization
Bond | Observed Length (Å) | Typical Aromatic Length (Å) |
---|---|---|
C₅–C₆ | 1.403 | 1.377 |
N₈–C₃ₐ | 1.376 | 1.333 |
Triazole C–N | 1.31–1.35 | 1.32 |
Key physicochemical parameters govern bioavailability and reactivity:
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
pKa | 2.47 ± 0.40 | Predicted |
logP | 0.82 ± 0.30 | Calculated |
Density | 1.68 ± 0.1 g·cm⁻³ | Predicted |
Aqueous solubility | Low | Experimental |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
Table 4: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.63 (s, 3H) | -SCH₃ |
δ 8.55 (d, 1H), δ 8.85 (d, 1H) | Pyrimidine H₆/H₈ | |
¹³C NMR | δ 163.1 | C₂ (triazole) |
IR | 3300–3500 cm⁻¹ (broad) | -NH₂ stretch |
MS | 182.22 [M+H]⁺ | Molecular ion |
X-ray crystallography reveals planar molecular geometry (r.m.s. deviation <0.03 Å) and distinct hydrogen-bonding motifs in solvated forms:
Table 5: Crystallographic Parameters
Parameter | DMF Monosolvate | Monohydrate |
---|---|---|
Space group | P2₁/c | P1̄ |
H-bond (N–H···O) | 2.87 Å (inter) | 2.94 Å (H₂O-mediated) |
π–π stacking | 3.33 Å | 3.38 Å |
S···S contact | Absent | 3.61 Å |
H-bond energy | ~25 kJ·mol⁻¹ | ~28 kJ·mol⁻¹ |
Hydrogen-bond energies, estimated as ~25–28 kJ·mol⁻¹ using the correlation Eᵢ ≈ 25000 exp(−3.6d), stabilize both crystal forms [5]. The interplay of directional H-bonds and stacking forces enables tailored solid-state design for coordination chemistry or drug formulation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1